molecular formula C10H13BrFNO2S B12971115 tert-Butyl ((5-bromo-3-fluorothiophen-2-yl)methyl)carbamate

tert-Butyl ((5-bromo-3-fluorothiophen-2-yl)methyl)carbamate

Cat. No.: B12971115
M. Wt: 310.19 g/mol
InChI Key: XXEPRQSPDROBBT-UHFFFAOYSA-N
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Description

tert-Butyl ((5-bromo-3-fluorothiophen-2-yl)methyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-bromo-3-fluorothiophen-2-yl)methyl)carbamate typically involves the reaction of 5-bromo-3-fluorothiophene-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ((5-bromo-3-fluorothiophen-2-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in preclinical studies .

Industry: In the industrial sector, this compound is used in the development of new materials and as a reagent in various chemical processes. Its unique chemical properties make it valuable for specific industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl ((5-bromo-3-fluorothiophen-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison:

Conclusion

tert-Butyl ((5-bromo-3-fluorothiophen-2-yl)methyl)carbamate is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in diverse chemical reactions, making it valuable for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations.

Properties

Molecular Formula

C10H13BrFNO2S

Molecular Weight

310.19 g/mol

IUPAC Name

tert-butyl N-[(5-bromo-3-fluorothiophen-2-yl)methyl]carbamate

InChI

InChI=1S/C10H13BrFNO2S/c1-10(2,3)15-9(14)13-5-7-6(12)4-8(11)16-7/h4H,5H2,1-3H3,(H,13,14)

InChI Key

XXEPRQSPDROBBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(S1)Br)F

Origin of Product

United States

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